![molecular formula C31H57NOSi B14434249 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide CAS No. 78934-94-8](/img/structure/B14434249.png)
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide is a complex organic compound consisting of 57 hydrogen atoms, 31 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is notable for its unique structure, which includes a silyl group and a phenylethyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of octadecylsilane with a suitable amide precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents is also optimized to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The silyl and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The silyl group can form stable bonds with various substrates, while the phenylethyl group can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-[Dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide: shares similarities with other silyl-substituted amides and phenylethyl derivatives.
Octadecylsilane: A simpler compound with similar hydrophobic properties.
Phenylethylamine: A related compound with similar aromatic characteristics.
Uniqueness
The unique combination of silyl and phenylethyl groups in this compound provides distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
78934-94-8 |
|---|---|
Fórmula molecular |
C31H57NOSi |
Peso molecular |
487.9 g/mol |
Nombre IUPAC |
3-[dimethyl(octadecyl)silyl]-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C31H57NOSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-27-34(3,4)28-26-31(33)32-29(2)30-24-21-20-22-25-30/h20-22,24-25,29H,5-19,23,26-28H2,1-4H3,(H,32,33) |
Clave InChI |
HZYFYIKWLRNLIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC[Si](C)(C)CCC(=O)NC(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




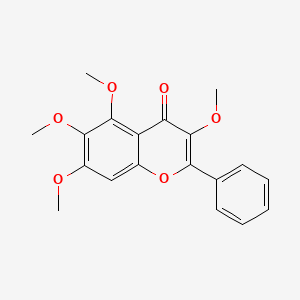
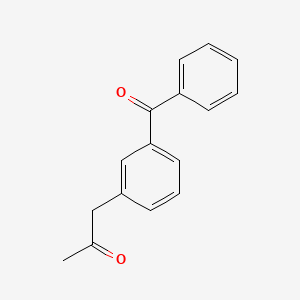


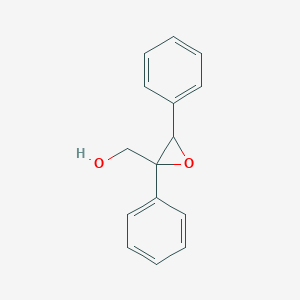
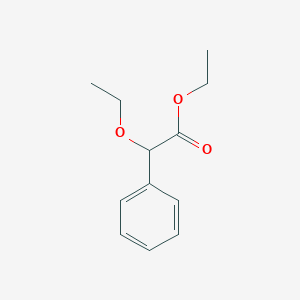
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B14434223.png)
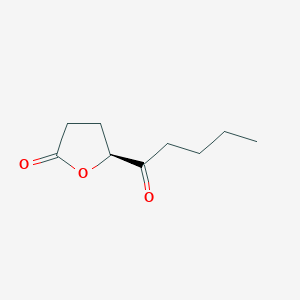
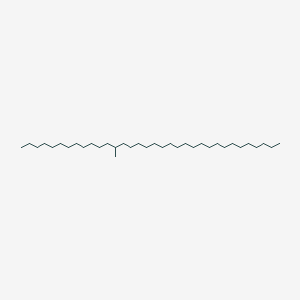

![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)

